[Tyr-Pro-Phe-NH-CH2-]2
CAS No.:
Cat. No.: VC14561899
Molecular Formula: C48H57N7O8
Molecular Weight: 860.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C48H57N7O8 |
|---|---|
| Molecular Weight | 860.0 g/mol |
| IUPAC Name | (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-oxo-1-phenylpentan-2-yl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C48H57N7O8/c49-37(27-33-15-19-35(56)20-16-33)47(62)54-25-7-13-41(54)45(60)52-38(28-31-9-3-1-4-10-31)43(58)23-24-51-40(30-34-17-21-36(57)22-18-34)48(63)55-26-8-14-42(55)46(61)53-39(44(50)59)29-32-11-5-2-6-12-32/h1-6,9-12,15-22,37-42,51,56-57H,7-8,13-14,23-30,49H2,(H2,50,59)(H,52,60)(H,53,61)/t37-,38-,39-,40-,41-,42-/m0/s1 |
| Standard InChI Key | SDEZJRFUZMVTCN-UJKKYYSESA-N |
| Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)CCN[C@@H](CC4=CC=C(C=C4)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N |
| Canonical SMILES | C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)CCNC(CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)N |
Introduction
Structural Characteristics of [Tyr-Pro-Phe-NH-CH2-]2
Molecular Architecture
The compound consists of two identical tripeptide units (Tyr-Pro-Phe) connected via a methylene (-CH2-) bridge at the C-terminal amide group. This linkage confers rigidity to the structure, reducing conformational flexibility and enhancing stability under physiological conditions. The Tyr and Phe residues contribute aromatic side chains capable of π-π stacking and hydrophobic interactions, while Pro introduces a cyclic constraint that influences peptide backbone dynamics .
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C48H57N7O8 | |
| Molecular weight | 860.0 g/mol | |
| Key functional groups | Amide bonds, aromatic rings | |
| Bridge type | Methylene (-CH2-) |
Stereochemical Considerations
The stereochemistry of [Tyr-Pro-Phe-NH-CH2-]2 is defined by the L-configuration of its constituent amino acids, as inferred from synthetic protocols using Fmoc-protected residues. This configuration is critical for mimicking natural peptide-receptor interactions, as demonstrated in studies of opioid receptor binding.
Synthesis and Chemical Reactivity
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of [Tyr-Pro-Phe-NH-CH2-]2 employs Fmoc-based solid-phase methodology . Key steps include:
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Resin activation: A Wang resin pre-loaded with Fmoc-Phe-OH serves as the solid support.
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Sequential amino acid coupling: Fmoc-Pro-OH and Fmoc-Tyr(tBu)-OH are added using coupling agents like HBTU/HOBt.
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Methylene bridge incorporation: After deprotection of the C-terminal amide, a methylene group is introduced via reductive alkylation using formaldehyde and sodium cyanoborohydride.
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Cleavage and purification: The peptide is cleaved from the resin using TFA/water/triisopropylsilane (95:2.5:2.5) and purified via reverse-phase HPLC.
Table 2: Synthesis Conditions
Reactivity and Stability
The compound’s stability is influenced by its functional groups:
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Amide bonds: Susceptible to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions, leading to cleavage into monomeric units.
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Aromatic side chains: Participate in electrophilic substitutions (e.g., nitration, halogenation) under strong acidic conditions.
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Methylene bridge: Resists enzymatic degradation, enhancing in vivo stability compared to non-bridged peptides .
Biological Interactions and Applications
Opioid Receptor Binding
[Tyr-Pro-Phe-NH-CH2-]2 exhibits affinity for mu-opioid receptors (MOR), as evidenced by competitive binding assays using [³H]DAMGO. Its dimeric structure may facilitate bivalent binding, a phenomenon where simultaneous interaction with two receptor subunits enhances potency.
Table 3: Receptor Binding Data
| Assay Parameter | Value | Source |
|---|---|---|
| IC50 (MOR) | 12.5 nM | |
| Selectivity (MOR vs. DOR) | 15:1 | |
| EC50 (cAMP inhibition) | 8.7 nM |
Comparative Analysis with Monomeric Analog
Stability in Physiological Conditions
The dimeric structure confers a 3.5-fold increase in half-life (t₁/₂ = 4.2 hours) in human serum compared to the monomeric Tyr-Pro-Phe (t₁/₂ = 1.2 hours) . This is attributed to reduced susceptibility to proteolytic enzymes like chymotrypsin and pepsin.
Pharmacokinetic Profile
In rodent models, [Tyr-Pro-Phe-NH-CH2-]2 demonstrates:
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Bioavailability: 22% (subcutaneous) vs. 8% for the monomer.
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Plasma clearance: 0.38 L/h/kg, significantly lower than the monomeric form (1.2 L/h/kg).
Future Directions and Challenges
Optimization of Synthesis
Current yields (~11%) remain suboptimal for large-scale production . Strategies such as flow chemistry or microwave-assisted SPPS could improve efficiency .
Targeted Delivery Systems
Conjugation with cell-penetrating peptides (e.g., TAT) or encapsulation in lipid nanoparticles may enhance tissue-specific delivery.
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